molecular formula C8H9N3O3 B6163644 5-(4,6-dihydroxypyrimidin-5-yl)pyrrolidin-2-one CAS No. 2322849-73-8

5-(4,6-dihydroxypyrimidin-5-yl)pyrrolidin-2-one

Cat. No.: B6163644
CAS No.: 2322849-73-8
M. Wt: 195.2
InChI Key:
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Description

5-(4,6-Dihydroxypyrimidin-5-yl)pyrrolidin-2-one: is a heterocyclic compound that features both pyrimidine and pyrrolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically include the use of robust catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(4,6-Dihydroxypyrimidin-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce different substituents onto the pyrimidine or pyrrolidinone rings, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(4,6-dihydroxypyrimidin-5-yl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with potential biological activity.

Biology: In biological research, this compound is studied for its interactions with various enzymes and receptors. Its ability to form hydrogen bonds and its structural rigidity make it a valuable tool for probing biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4,6-dihydroxypyrimidin-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A simpler analog that lacks the pyrimidine moiety.

    4,6-Dihydroxypyrimidine: A compound that contains the pyrimidine ring but lacks the pyrrolidinone ring.

Uniqueness: 5-(4,6-Dihydroxypyrimidin-5-yl)pyrrolidin-2-one is unique due to its combination of the pyrimidine and pyrrolidinone rings. This dual functionality allows it to interact with a broader range of biological targets and to exhibit a wider variety of chemical reactivity compared to its simpler analogs .

Properties

CAS No.

2322849-73-8

Molecular Formula

C8H9N3O3

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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